molecular formula C13H12N2O2S B7885092 8-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide

8-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide

Cat. No.: B7885092
M. Wt: 260.31 g/mol
InChI Key: NYGIDFYSJQKTDW-UHFFFAOYSA-N
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Description

8-Methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide typically involves multiple steps, starting with the construction of the pyrrolo[2,1-c][1,4]benzothiazine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminothiophenols and α-haloketones. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, 8-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide has shown potential in various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties. These properties make it a candidate for further research in drug discovery and development.

Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes or receptors can lead to the development of new drugs for treating various diseases.

Industry: In the industry, this compound is used in the production of organic materials and bioactive molecules. Its versatility and reactivity make it a valuable component in the synthesis of new materials with specific properties.

Mechanism of Action

The mechanism by which 8-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to the modulation of their activity and resulting in the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.

  • Benzothiazine derivatives: Other compounds within this class also possess diverse biological and chemical properties.

Uniqueness: 8-Methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide stands out due to its specific structural features and the unique combination of its chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

IUPAC Name

8-methyl-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-4-5-12-11(7-9)15-6-2-3-10(15)13(8-14)18(12,16)17/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGIDFYSJQKTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=C3N2CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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